
L-Alanyl-L-prolylglycyl-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-prolylglycyl-L-aspartic acid is a synthetic peptide composed of four amino acids: L-alanine, L-proline, glycine, and L-aspartic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-proline, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for glycine and L-aspartic acid.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial methods often utilize automated peptide synthesizers to increase efficiency and consistency.
化学反応の分析
Types of Reactions
L-Alanyl-L-prolylglycyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of specific amino acid residues, such as the oxidation of proline to hydroxyproline.
Substitution: Substitution reactions involving the side chains of the amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents specific to the functional groups of the amino acids, such as alkyl halides for alkylation.
Major Products Formed
Hydrolysis: L-alanine, L-proline, glycine, and L-aspartic acid.
Oxidation: Hydroxyproline and other oxidized derivatives.
Substitution: Modified peptides with altered side chains.
科学的研究の応用
L-Alanyl-L-prolylglycyl-L-aspartic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
作用機序
The mechanism of action of L-Alanyl-L-prolylglycyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with integrins, influencing cell adhesion and migration.
類似化合物との比較
L-Alanyl-L-prolylglycyl-L-aspartic acid can be compared to other similar peptides, such as:
L-Alanyl-L-glutamine: Known for its role in enhancing muscle recovery and immune function.
L-Aspartyl-L-phenylalanine methyl ester (Aspartame): A widely used artificial sweetener.
L-Alanyl-L-prolylglycyl-L-glutamic acid: Similar structure but with a different amino acid sequence, leading to different biological activities.
This compound is unique due to its specific sequence and the resulting properties, making it a valuable compound for various applications.
特性
CAS番号 |
190143-42-1 |
|---|---|
分子式 |
C14H22N4O7 |
分子量 |
358.35 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H22N4O7/c1-7(15)13(23)18-4-2-3-9(18)12(22)16-6-10(19)17-8(14(24)25)5-11(20)21/h7-9H,2-6,15H2,1H3,(H,16,22)(H,17,19)(H,20,21)(H,24,25)/t7-,8-,9-/m0/s1 |
InChIキー |
UDUXQUDVKNCDBG-CIUDSAMLSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)

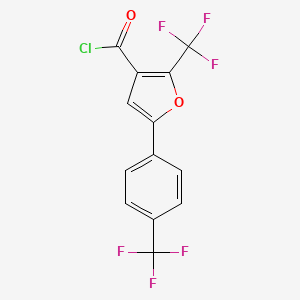



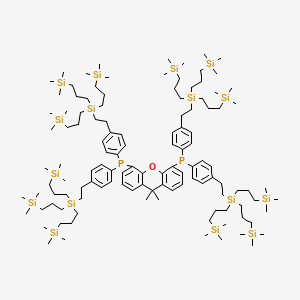
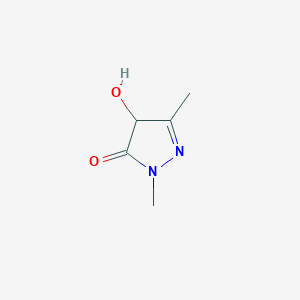
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)

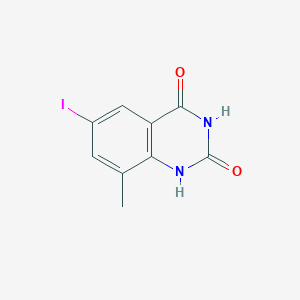

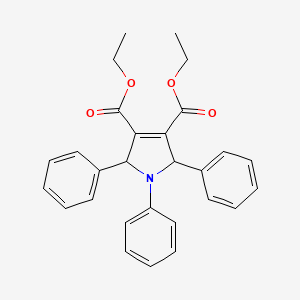
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
